molecular formula C14H20N4O2 B15191691 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)- CAS No. 80712-10-3

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)-

Cat. No.: B15191691
CAS No.: 80712-10-3
M. Wt: 276.33 g/mol
InChI Key: OLRVLDTUAMYJQH-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)- is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)- typically involves the reaction of piperazine with a suitable carboxylic acid derivative. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or ethanol.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures ranging from 25°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Purification steps: Such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxamide derivatives: Compounds with similar structures but different substituents.

    N-((Methylamino)carbonyl) derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

80712-10-3

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

N-(methylcarbamoyl)-4-(4-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C14H20N4O2/c1-11-3-5-12(6-4-11)17-7-9-18(10-8-17)14(20)16-13(19)15-2/h3-6H,7-10H2,1-2H3,(H2,15,16,19,20)

InChI Key

OLRVLDTUAMYJQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC(=O)NC

Origin of Product

United States

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